molecular formula C15H11NO3 B3154745 5-phenoxy-1H-indole-2-carboxylic acid CAS No. 78304-52-6

5-phenoxy-1H-indole-2-carboxylic acid

Cat. No. B3154745
CAS RN: 78304-52-6
M. Wt: 253.25 g/mol
InChI Key: KIVFYFCCEIOXCO-UHFFFAOYSA-N
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Description

5-phenoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C15H11NO3 . It is an indole derivative, which are crucial in medicinal chemistry .


Synthesis Analysis

The synthesis of indole derivatives, including 5-phenoxy-1H-indole-2-carboxylic acid, involves a variety of techniques . For instance, the sulfonamide analogs of indole, referred to as sulfa medicines, have been produced and exhibit strong antimicrobial actions . A recent study focused on the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .


Molecular Structure Analysis

The molecular structure of 5-phenoxy-1H-indole-2-carboxylic acid consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The molecular weight of this compound is 253.253 Da .


Chemical Reactions Analysis

Indole derivatives, including 5-phenoxy-1H-indole-2-carboxylic acid, exhibit a variety of pharmacological actions, making them an active ingredient in drug design and production . For instance, 5-bromo-N’-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbo-hydrazide derivatives had the best binding energies against the VEGFR TK domain .

Scientific Research Applications

Neuroprotection

MI2CA has been studied for its neuroprotective effects, particularly in the context of stroke. Evidence suggests that it can reduce ischemic area size, decrease oxidative stress, and enhance long-term potentiation (LTP) . These properties make it a promising candidate for further investigation in neurodegenerative diseases.

Polymorphism Studies

Researchers have characterized a new polymorph of MI2CA using single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory (DFT) calculations. The compound crystallizes in the monoclinic system, forming cyclic dimers via double hydrogen bonds between MI2CA molecules. DFT calculations agree well with experimental data, shedding light on MI2CA polymorphism .

Synthesis of Analog Compounds

MI2CA serves as a reactant for synthesizing various analogs. For example:

Antiviral Activity

Indole derivatives, including MI2CA, have been investigated for antiviral activity against RNA and DNA viruses. While specific studies on MI2CA are limited, this field warrants further exploration .

Crystal Structure Studies

Understanding the crystal structure of MI2CA is crucial for its potential pharmacological applications. Researchers have explored its spatial arrangement, hydrogen bonding patterns, and interactions between functional groups .

Safety And Hazards

The safety data sheet for indole-2-carboxylic acid, a related compound, suggests that if inhaled or contacted with skin or eyes, the person should be moved to fresh air, washed off with soap and plenty of water, or have their eyes flushed with water as a precaution .

Future Directions

Indole and its derivatives, including 5-phenoxy-1H-indole-2-carboxylic acid, have been gaining a lot of interest due to their physiological action . Future research may focus on the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . Additionally, the literature review on the chemical diversity of phenoxy acetamide and its derivatives may provide an opportunity for chemists to design new derivatives that could enhance life quality .

properties

IUPAC Name

5-phenoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(18)14-9-10-8-12(6-7-13(10)16-14)19-11-4-2-1-3-5-11/h1-9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVFYFCCEIOXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-phenoxy-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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